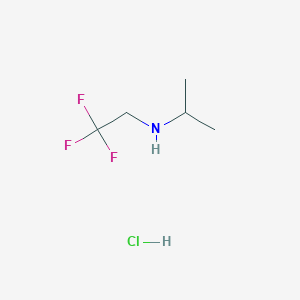

N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride

Description

N-(2,2,2-Trifluoroethyl)propan-2-amine hydrochloride is a fluorinated amine salt with the molecular formula C₅H₁₀ClF₃N (exact structure inferred from analogs in and ). Its structure comprises an isopropylamine group linked to a trifluoroethyl moiety, with a hydrochloride counterion. The trifluoroethyl group introduces strong electron-withdrawing effects, which significantly influence the compound’s physicochemical and pharmacological properties. Fluorinated amines are increasingly prominent in drug development due to fluorine’s ability to enhance metabolic stability, bioavailability, and target binding .

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-4(2)9-3-5(6,7)8;/h4,9H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAZPTBGSYJYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195447-36-0 | |

| Record name | N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with propan-2-amine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions, forming complex cyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various trifluoromethylated derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Pharmaceutical Development

N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride has potential applications in drug development due to its unique properties. Trifluorinated compounds are often explored for their ability to enhance the pharmacokinetic profiles of drugs, including increased metabolic stability and bioavailability. Research indicates that compounds with trifluoromethyl groups can exhibit improved binding affinities to biological targets.

Material Science

In material science, this compound is utilized in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for various industrial applications. The incorporation of trifluorinated groups into polymer matrices can enhance properties such as hydrophobicity and mechanical strength.

Environmental Remediation

Recent studies have suggested that N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride can be used in the development of sorbents for the removal of per- and polyfluoroalkyl substances (PFAS) from water supplies. The amine functional group allows for effective interaction with PFAS compounds, facilitating their adsorption and removal from contaminated water sources.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride against various bacterial strains. The results indicated moderate antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition suggests potential applications in treating metabolic disorders or as a biochemical tool for studying enzyme mechanisms.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Enhances pharmacokinetic profiles of drugs | Improved binding affinities observed in preliminary studies |

| Material Science | Used in synthesizing fluorinated polymers | Enhanced chemical resistance and thermal stability |

| Environmental Remediation | Development of sorbents for PFAS removal | Effective adsorption capabilities demonstrated |

| Antibacterial Activity | Evaluated against various bacterial strains | Moderate activity noted; further exploration warranted |

| Enzyme Interaction | Inhibits specific enzymes in metabolic pathways | Potential therapeutic applications identified |

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively . This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Chlorinated Analog: N-(2-Chloroethyl)propan-2-amine Hydrochloride

Structure : Replaces the trifluoroethyl group with a chloroethyl substituent (C₅H₁₂Cl₂N).

Key Differences :

- Electron Effects : The chloro group is less electron-withdrawing than trifluoromethyl, resulting in higher basicity of the amine. This impacts solubility and pharmacokinetics.

- Molecular Weight : The chloro analog has a lower molecular weight (~170–180 g/mol) compared to the trifluoro compound (~217–220 g/mol).

- Synthesis : Typically synthesized via nucleophilic substitution between propan-2-amine and chloroethylating agents (e.g., 2-chloroethyl chloride) .

- Applications : Chlorinated amines are often intermediates in agrochemicals or pharmaceuticals but are less metabolically stable than fluorinated analogs .

Difluoroethyl Analog: (2,2-Difluoroethyl)(propan-2-yl)amine Hydrochloride

Structure : Features a difluoroethyl group (C₅H₁₂ClF₂N; ).

Key Differences :

- Fluorine Content : Reduced fluorine atoms compared to the trifluoro compound, leading to intermediate electron-withdrawing effects.

- Boiling Point/Solubility : The difluoro analog likely has a lower boiling point and higher water solubility than the trifluoro derivative due to fewer fluorine atoms.

- Bioactivity : Difluoro compounds balance lipophilicity and polarity, making them suitable for central nervous system (CNS) targets .

Cyclohexyl Derivative: N-(2,2,2-Trifluoroethyl)cyclohexanamine Hydrochloride

Structure : Replaces the isopropyl group with a cyclohexyl ring (C₈H₁₅ClF₃N; ).

Key Differences :

- Lipophilicity : Higher logP value compared to the isopropyl analog, enhancing blood-brain barrier penetration .

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Amine Hydrochlorides

Impact of Fluorination

- Metabolic Stability : The trifluoroethyl group in the target compound resists oxidative metabolism, prolonging half-life compared to chloro or hydrogen analogs .

- Basicity Reduction : Fluorine’s electron-withdrawing effect lowers the amine’s pKa, enhancing membrane permeability and oral bioavailability .

Biological Activity

N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride is a chemical compound characterized by its unique trifluoromethyl group, which significantly influences its biological activity. This article explores the compound's synthesis, biological mechanisms, and applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₀F₃N•HCl

- Molecular Weight : 177.6 g/mol

The trifluoromethyl group enhances lipophilicity, allowing the compound to interact effectively with biological membranes and proteins. This property is crucial for its potential pharmacological applications.

Synthesis

The synthesis of N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride typically involves a nucleophilic substitution reaction between 2,2,2-trifluoroethylamine and propan-2-amine in the presence of hydrochloric acid. The reaction conditions are controlled to yield the hydrochloride salt efficiently.

The biological activity of N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group not only increases the compound's hydrophobicity but also affects its metabolic stability and bioavailability. This interaction can influence several biological pathways:

- Receptor Interaction : The compound has been studied for its effects on neurotransmitter receptors, particularly dopamine receptors. Research indicates that similar trifluoromethylated compounds can exhibit varying degrees of agonistic or antagonistic activity on these receptors .

- Enzyme Modulation : Compounds containing trifluoromethyl groups often show enhanced potency against specific enzymes due to their unique electronic properties. This can lead to improved efficacy in therapeutic contexts.

Pharmacological Applications

N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride has been utilized as a model compound in medicinal chemistry to study the pharmacokinetics and pharmacodynamics of trifluoromethylated drugs. Although it is not used therapeutically itself, its derivatives have shown promise in various applications:

- Neuropharmacology : Studies have demonstrated that analogs of this compound can stimulate adenylate cyclase activity in rat striatum tissue, suggesting potential effects on dopaminergic signaling pathways .

- Microtubule Stabilization : Similar compounds have been evaluated for their ability to stabilize microtubules, which is relevant in the context of neurodegenerative diseases like Alzheimer's disease .

Comparative Biological Activity

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride?

The compound can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting propan-2-amine with 2,2,2-trifluoroethyl chloride under basic conditions (e.g., using triethylamine) in anhydrous tetrahydrofuran, followed by hydrochloric acid quenching to isolate the hydrochloride salt . Purity optimization may require recrystallization from ethanol/water mixtures.

Q. How should researchers confirm the identity and purity of this compound?

Use orthogonal analytical techniques:

- 1H/19F NMR : Confirm structural integrity by verifying peaks for the trifluoroethyl group (-CF3, δ ~120 ppm in 19F NMR) and isopropylamine protons (δ 1.0–1.3 ppm in 1H NMR) .

- HPLC-MS : Employ a C18 column with a trifluoroacetic acid/acetonitrile gradient to detect impurities (<0.5% area) and validate molecular ion peaks .

- Elemental Analysis : Match experimental C/H/N/Cl/F percentages to theoretical values (e.g., C: 34.65%, H: 5.52%, F: 27.48%) .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .

- Monitor for decomposition products (e.g., trifluoroacetic acid) via GC-MS after prolonged storage .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties?

The -CF3 group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Its strong electron-withdrawing effect also lowers the pKa of the adjacent amine, increasing membrane permeability. Computational docking studies (e.g., using AutoDock Vina) can predict binding interactions with biological targets, such as monoamine transporters .

Q. What strategies resolve discrepancies in reported spectroscopic data for this compound?

- Contradictory NMR shifts : Compare solvent effects (e.g., D2O vs. CDCl3) and calibrate referencing standards. Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals .

- Divergent melting points : Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) to distinguish polymorphic forms .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify optimal parameters. For example, lower temperatures (0–5°C) reduce N-alkylation side products .

- In-line FTIR : Monitor reaction progress in real-time to quench at >95% conversion .

Q. What computational models predict the compound’s stability under varying pH conditions?

Use quantum mechanical calculations (e.g., Gaussian 16) to simulate hydrolysis pathways. The trifluoroethyl group’s electronegativity stabilizes the amine against acid-catalyzed degradation, but basic conditions may cleave the C-N bond. Validate predictions with accelerated stability studies (40°C/75% RH for 4 weeks) .

Data Analysis and Experimental Design

Q. How should researchers design assays to study the compound’s biological activity?

- In vitro : Perform radioligand binding assays (e.g., with [3H]-dopamine) to assess affinity for neurotransmitter receptors. Include controls with known inhibitors (e.g., desipramine for norepinephrine transporters) .

- In vivo : Use microdialysis in rodent models to measure extracellular neurotransmitter levels post-administration .

Q. What analytical methods quantify trace impurities in batch samples?

- LC-TOF/MS : Detect low-abundance impurities (e.g., N-oxides) with high mass accuracy (<2 ppm error) .

- ICP-OES : Measure residual metal catalysts (e.g., Pd <10 ppm) from synthetic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.